- Iron-Catalyzed, Highly Regioselective Synthesis of α-Aryl Carboxylic Acids from Styrene Derivatives and CO2Journal of the American Chemical Society, 2012, 134(29), 11900-11903,
Cas no 91061-46-0 (2-(2-Methoxyphenyl)propanoic Acid)
91061-46-0 structure
2-(2-Methoxyphenyl)propanoic Acid Properties
Names and Identifiers
-
- 2-(2-Methoxyphenyl)propanoic acid
- (S)-2(2-Methoxyphenyl)propionic acid
- 2-(2-METHOXY-PHENYL)-PROPIONIC ACID
- (methoxyphenyl)propionic acid
- NUSLQDOXLCYVTQ-UHFFFAOYSA-N
- 2-(2-Methoxyphenyl)propionic acid
- 5197AC
- alpha-Methyl-2-methoxybenzeneacetic acid
- 2-Methoxy-α-methylbenzeneacetic acid (ACI)
- Hydratropic acid, o-methoxy- (6CI, 7CI)
- 2-(2-Methoxyphenyl)propanoicacid
- 2-(2-methoxyphenyl)propanoic acid
- O10458
- DS-16753
- DB-259978
- DB-329177
- 96687-71-7
- AKOS010488831
- SCHEMBL362211
- CS-0197497
- 91061-46-0
- Benzeneacetic acid, 2-methoxy-a-methyl-
- MFCD00667524
- EN300-1137785
- +Expand
-
- MFCD00667524
- NUSLQDOXLCYVTQ-UHFFFAOYSA-N
- 1S/C10H12O3/c1-7(10(11)12)8-5-3-4-6-9(8)13-2/h3-7H,1-2H3,(H,11,12)
- O=C(C(C)C1C(OC)=CC=CC=1)O
Computed Properties
- 180.078644241g/mol
- 1
- 3
- 3
- 180.078644241g/mol
- 13
- 179
- 0
- 0
- 1
- 0
- 0
- 1
- 1.9
- 46.5
Experimental Properties
- 115-120 °C(Press: 0.18 Torr)
- 100-101 °C
- 1.139±0.06 g/cm3(Predicted)
2-(2-Methoxyphenyl)propanoic Acid Price
2-(2-Methoxyphenyl)propanoic Acid Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Ethylmagnesium bromide Catalysts: Ferrous chloride , N,N′-(2,6-Pyridinediyldiethylidyne)bis[2,6-bis(1-methylethyl)benzenamine Solvents: Diethyl ether , Tetrahydrofuran ; 10 min, rt; 2 h, rt
1.2 30 min, rt
1.2 30 min, rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; -78 °C → 0 °C; 1 h, 0 °C; 0 °C → -78 °C
1.2 -78 °C; overnight, -78 °C → rt
1.3 Reagents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 -78 °C; overnight, -78 °C → rt
1.3 Reagents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Reference
- IBiox[(-)-menthyl]: a sterically demanding chiral NHC ligandJournal of the American Chemical Society, 2009, 131(24), 8344-8345,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 15 min, -78 °C
1.2 10 min, -78 °C; overnight, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; 5 min, rt
1.2 10 min, -78 °C; overnight, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; 5 min, rt
Reference
- Deracemizing α-Branched Carboxylic Acids by Catalytic Asymmetric Protonation of Bis-Silyl Ketene Acetals with Water or MethanolAngewandte Chemie, 2019, 58(33), 11479-11482,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Acetone , Water ; overnight, rt
Reference
- Concise Synthesis of 2-Arylpropanoic Acids and Study of Unprecedented Reduction of 3-Hydroxy-2-arylpropenoic Acid Ethyl Ester to 2-Arylpropenoic Acid Ethyl Ester by BH3-THFHelvetica Chimica Acta, 2015, 98(9), 1273-1286,
Synthetic Circuit 5
Reaction Conditions
1.1 Catalysts: Acetic anhydride , Palladium diacetate , Tris[4-(trifluoromethyl)phenyl]phosphine Solvents: Toluene ; 48 h, 65 °C
Reference
- A Ligand-Directed Catalytic Regioselective Hydrocarboxylation of Aryl Olefins with Pd and Formic AcidOrganic Letters, 2017, 19(7), 1748-1751,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Chloro(1-methylethyl)magnesium , Lithium bromide Catalysts: Titanocene dichloride Solvents: Diethyl ether ; 24 h, 30 °C
1.2 Solvents: Tetrahydrofuran ; 0.5 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, rt
1.2 Solvents: Tetrahydrofuran ; 0.5 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, rt
Reference
- Cp2TiCl2-Catalyzed Regioselective Hydrocarboxylation of Alkenes with CO2Organic Letters, 2016, 18(9), 2050-2053,
Synthetic Circuit 7
Reaction Conditions
1.1 Catalysts: 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Dimethylformamide ; 5 min, rt
1.2 Catalysts: Triisopropylsilanethiol ; rt → 0 °C; 24 h, 0 °C
1.2 Catalysts: Triisopropylsilanethiol ; rt → 0 °C; 24 h, 0 °C
Reference
- Photocarboxylation of Benzylic C-H BondsJournal of the American Chemical Society, 2019, 141(29), 11393-11397,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: [μ-(1,2-Diphenyl-1,2-ethanediyl)]disodium Solvents: Tetrahydrofuran ; 2 h, 0 °C
1.2 overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
Reference
- Reducing versus basic properties of 1,2-diaryl-1,2-disodioethanesTetrahedron, 2011, 67(19), 3470-3475,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Manganese Catalysts: Nickel dichloride , 2,9-Dibutyl-3,4,7,8-tetramethyl-1,10-phenanthroline Solvents: Dimethylformamide ; 1 atm, rt; rt → 90 °C; 72 h, 90 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Reference
- Nickel-Catalyzed Carboxylation of Benzylic C-N Bonds with CO2Angewandte Chemie, 2016, 55(16), 5053-5057,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 25 min, -78 °C; 1 h, 0 °C; 0 °C → -78 °C
1.2 -78 °C; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 -78 °C; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
- Enantioselective Decarboxylative Cyanation Employing Cooperative Photoredox Catalysis and Copper CatalysisJournal of the American Chemical Society, 2017, 139(44), 15632-15635,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C → 0 °C; 1 h, 0 °C; 0 °C → -78 °C
1.2 -78 °C → rt; 2 h, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1, cooled
1.2 -78 °C → rt; 2 h, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1, cooled
Reference
- Kinetic Resolution of Racemic α-Arylalkanoic Acids with Achiral Alcohols via the Asymmetric Esterification Using Carboxylic Anhydrides and Acyl-Transfer CatalystsJournal of the American Chemical Society, 2010, 132(33), 11629-11641,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Hydrogen Solvents: Methanol
Reference
- Enantioselective total synthesis of (-)-16-hydroxytriptolide2006, , 68(7),,
Synthetic Circuit 13
Reaction Conditions
Reference
- A convenient synthesis of (S)-(+)-2-(2-methoxyphenyl)propanoic acidSynthetic Communications, 1996, 26(12), 2349-2354,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water
Reference
- The total synthesis of (15R)- and (15S)-16-hydroxyferruginolBulletin of the Chemical Society of Japan, 1985, 58(1), 340-5,
2-(2-Methoxyphenyl)propanoic Acid Raw materials
- Benzeneacetic acid, 2-methoxy-α-methyl-, ethyl ester
- 2-Ethylanisole
- 2-(o-Tolyl)propanenitrile
- Methyl 2-(2-methoxyphenyl)propanoate
- 2-vinylanisole
- 2-Methoxyphenylacetic acid
2-(2-Methoxyphenyl)propanoic Acid Preparation Products
2-(2-Methoxyphenyl)propanoic Acid Suppliers
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:91061-46-0)
TANG SI LEI
15026964105
2881489226@qq.com
2-(2-Methoxyphenyl)propanoic Acid Related Literature
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3. Back cover
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Dadi Sveinbjörnsson,Didier Blanchard,Jens K. Nørskov,Tejs Vegge Energy Environ. Sci., 2010,3, 448-456
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:91061-46-0)2-(2-Methoxyphenyl)propanoic Acid
99%
5g
236.0